molecular formula C6H7ClN2 B1583717 2-Chloro-3-ethylpyrazine CAS No. 63450-95-3

2-Chloro-3-ethylpyrazine

Cat. No. B1583717
CAS RN: 63450-95-3
M. Wt: 142.58 g/mol
InChI Key: JDBIYZFYKSYXPK-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylpyrazine is a chemical compound with the molecular weight of 142.59 . It appears as a pale-yellow to yellow-brown to brown liquid .


Physical And Chemical Properties Analysis

2-Chloro-3-ethylpyrazine has a molecular weight of 142.59 and is a pale-yellow to yellow-brown to brown liquid .

Scientific Research Applications

Biodegradation in Different Redox Conditions

The study by Crawford, Traina, and Tuovinen (2000) explores the biodegradation of atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) under various redox conditions. The research demonstrates that atrazine biodegradation is influenced by redox potential and can be enhanced under specific anaerobic conditions, offering insights into environmental remediation strategies (Crawford, Traina, & Tuovinen, 2000).

Degradation by Ozone and OH Radicals

Acero, Stemmler, and Gunten (2000) investigate the degradation kinetics of atrazine by ozone and OH radicals, identifying major degradation products. This study is crucial for understanding the mechanisms involved in water treatment processes and the potential environmental impacts of atrazine degradation products (Acero, Stemmler, & Gunten, 2000).

Effect on Chromatin Activity in Plants

Penner and Early (1972) examine the effect of atrazine on chromatin activity in soybean and corn, finding that atrazine can enhance chromatin-directed ribonucleic acid (RNA) synthesis in soybeans. This suggests that atrazine could have broader implications on plant genetics and biochemistry (Penner & Early, 1972).

Enhancement of Yield and Quality in Agriculture

Kay (1971) reports that applying atrazine to certain crops can increase forage yields and improve plant protein and nitrate content. This highlights the potential agricultural benefits of atrazine in enhancing crop productivity (Kay, 1971).

Microwave-Assisted Electrodeless Discharge Lamp in Degradation

Ta, Hong, Liu, and Sun (2006) explore a novel method using a microwave-assisted electrodeless discharge mercury lamp for the degradation of atrazine in aqueous solutions. This study opens new avenues for water treatment technologies (Ta, Hong, Liu, & Sun, 2006).

Fenton's Reagent in Atrazine Degradation

Arnold, Hickey, and Harris (1995) investigate atrazine degradation by Fenton's reagent, establishing optimal conditions and quantifying the degradation products. This research contributes to the field of environmental chemistry, particularly in the context of soil and water contamination remediation (Arnold, Hickey, & Harris, 1995).

Impact on Herbicide Phytotoxicity in Soils

Harrison, Weber, and Baird (1976) study the relationship between soil properties and the phytotoxicity of atrazine. Their findings have implications for the agricultural use of atrazine and environmental management (Harrison, Weber, & Baird, 1976).

Safety And Hazards

The safety information for 2-Chloro-3-ethylpyrazine indicates that it has the signal word “Danger” and is associated with the pictograms GHS05 and GHS07 .

properties

IUPAC Name

2-chloro-3-ethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-6(7)9-4-3-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBIYZFYKSYXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069845
Record name Pyrazine, 2-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-ethylpyrazine

CAS RN

63450-95-3
Record name 2-Chloro-3-ethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63450-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-chloro-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-chloro-3-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, 2-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Ethyl-2-hydroxypyrazine (5 g) was heated with phosphorus oxychloride (15 ml) at reflux for 3 hours. The reaction was allowed to cool to ambient temperature and then poured onto 200 g of crushed ice. The mixture was extracted with dichloromethane (3×150 ml) and the combined extracts were dried (MgSO4). Volatile material was removed by evaporation to give a brown oil. The oil was purified by chromatography on silica gel, eluting with dichloromethane, to give 2-chloro-3-ethylpyrazine as a colourless oil (5.64 g, 98%); 1H NMR (d6 -DMSO, 200 MHz): 1.25 (t,3H), 2.93 (q,2H), 8.36 (d,1H), 8.59 (d,1H); mass spectrum (+ve CI): 143 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RM Seifert, RG Buttery, DG Guadagni… - Journal of Agricultural …, 1972 - ACS Publications
… Using variation (3), 2-chloro-3-ethylpyrazine (obtained by treating 2-hydroxy-3-ethylpyrazinewith phosphorusoxychloride) was treated with sodium ethoxide to give 2-ethoxy-3…
Number of citations: 65 pubs.acs.org
DT Stanton, PC Jurs - Analytical Chemistry, 1989 - ACS Publications
The gas-liquid chromatographic retention Indices tor 107 substituted pyrazines on OV-101 and Carbowax-20M are successfully modeled with the aid of a computer and the ADAPT …
Number of citations: 76 pubs.acs.org
F Mebarki, K Amirat, SA Mokhnache… - International Journal of …, 2016 - indianjournals.com
The gas chromatographic retention indices for (89 pyrazines of test and 25 of validation) on O V-101 and Carbowax-20M are successfuty modeled with the ald of a computer and the …
Number of citations: 1 www.indianjournals.com
F Mebarki, K Amirat, SA Mokhnach, D Messadi - 2017 - researchgate.net
Considering the importance of the statistical analysis of regression in modeling based separately on study for Quantitative structure retention indices on Carbowax 20 M (ICw20M) and …
Number of citations: 2 www.researchgate.net
D Kim, JE Kowalchick, LL Brockunier… - Journal of medicinal …, 2008 - ACS Publications
… Compounds 38a and 38b were prepared from 2-chloro-3-ethylpyrazine by a procedure similar to that described for the synthesis of compounds 12a and 12b. To a solution of the …
Number of citations: 68 pubs.acs.org
F Mebarki, K Amirat, SA Mokhnache, D Messadi - chemistry, 2016 - researchgate.net
LAD regression diagnostics offers alternative dicapproaches whose main feature is the robustness. Here a nonparametric method for detecting influential observations is presented and …
Number of citations: 2 www.researchgate.net

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